Ethyl 2,2-diethylacetoacetate

Physical Chemistry Thermodynamics Process Engineering

Ethyl 2,2-diethylacetoacetate (CAS 1619-57-4), also known as ethyl 2,2-diethyl-3-oxobutanoate, is a β-keto ester of the acetoacetate class with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. It is a colorless to pale yellow liquid characterized by a boiling point of 213.5 °C at 760 mmHg and a density of 0.9707 g/cm³ at 17.2 °C.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 1619-57-4
Cat. No. B167763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-diethylacetoacetate
CAS1619-57-4
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)C)C(=O)OCC
InChIInChI=1S/C10H18O3/c1-5-10(6-2,8(4)11)9(12)13-7-3/h5-7H2,1-4H3
InChIKeyWEIQRLLXVVSKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-Diethylacetoacetate (CAS 1619-57-4) for Specialty Synthesis and Toner Applications: A Baseline Overview


Ethyl 2,2-diethylacetoacetate (CAS 1619-57-4), also known as ethyl 2,2-diethyl-3-oxobutanoate, is a β-keto ester of the acetoacetate class with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol [1]. It is a colorless to pale yellow liquid characterized by a boiling point of 213.5 °C at 760 mmHg and a density of 0.9707 g/cm³ at 17.2 °C [2]. This compound is distinguished from simpler acetoacetates by the presence of two ethyl groups at the α-carbon, which introduces significant steric bulk and alters its reactivity and physical properties . It is commonly utilized as a chemical intermediate and as a specialty solvent in electrophotographic toner formulations .

Why Ethyl 2,2-Diethylacetoacetate (CAS 1619-57-4) Cannot Be Substituted by Simpler Acetoacetates


While in-class compounds like ethyl acetoacetate (EAA, CAS 141-97-9) and methyl acetoacetate (MAA, CAS 105-45-3) are widely used, they cannot substitute for ethyl 2,2-diethylacetoacetate in applications requiring specific physical or chemical characteristics. The α,α-diethyl substitution pattern in CAS 1619-57-4 introduces steric hindrance that fundamentally alters its reactivity, volatility, and solubility compared to its non-alkylated or mono-alkylated analogs . For instance, its significantly higher boiling point (213.5 °C at 760 mmHg) compared to EAA (180.8 °C) and MAA (169-171 °C) is a direct consequence of this increased molecular weight and steric bulk, making it suitable for higher-temperature processes where simpler acetoacetates would volatilize . Furthermore, its documented use in electrophotographic toner production is a specific application not shared by its simpler counterparts, underscoring that procurement decisions must be guided by these quantifiable property differences rather than generic class membership .

Quantitative Differentiation of Ethyl 2,2-Diethylacetoacetate (CAS 1619-57-4): Evidence-Based Guide for Selection


Elevated Boiling Point and Reduced Volatility vs. Ethyl Acetoacetate

Ethyl 2,2-diethylacetoacetate (CAS 1619-57-4) exhibits a normal boiling point of 213.5 °C at 760 mmHg, which is substantially higher than that of the common analog ethyl acetoacetate (EAA, CAS 141-97-9), which boils at 180.8 °C at 760 mmHg . This 32.7 °C increase is attributed to the greater molecular weight and increased van der Waals forces resulting from the α,α-diethyl substitution . Furthermore, the vapor pressure of CAS 1619-57-4 is 0.164 mmHg at 25 °C, compared to EAA's 0.9 mmHg at 25 °C .

Physical Chemistry Thermodynamics Process Engineering

Higher Boiling Point vs. Methyl Acetoacetate for High-Temperature Synthesis

The boiling point of ethyl 2,2-diethylacetoacetate (213.5 °C at 760 mmHg) is significantly higher than that of methyl acetoacetate (MAA, CAS 105-45-3), which is reported to be 169-171 °C [1]. This represents a difference of approximately 43 °C. The increased boiling point is a result of the compound's greater molecular weight (186.25 g/mol vs. 116.13 g/mol) and the enhanced intermolecular forces arising from the α,α-diethyl substitution [1].

Organic Synthesis Thermal Stability Solvent Selection

Lower Density vs. Methyl Acetoacetate: Implications for Formulation

Ethyl 2,2-diethylacetoacetate has a reported density of 0.9707 g/cm³ at 17.2 °C, which is notably lower than that of methyl acetoacetate, reported as 1.0762 g/cm³ at 20 °C [1][2]. This represents an approximate 10% decrease in density.

Formulation Chemistry Physical Properties Materials Science

Comprehensive Analytical Characterization Package Available for Quality Assurance

Unlike many specialty chemicals where analytical data is sparse, ethyl 2,2-diethylacetoacetate is supported by a robust set of reference spectra from authoritative libraries. A search on SpectraBase (Wiley) confirms the availability of 3 NMR spectra, 2 FTIR spectra, and 1 MS (GC) spectrum for this compound [1]. Furthermore, a validated HPLC method has been reported for its separation and analysis using a Newcrom R1 column [2].

Analytical Chemistry Quality Control Regulatory Compliance

Optimal Application Scenarios for Ethyl 2,2-Diethylacetoacetate (CAS 1619-57-4) Based on Quantified Evidence


Specialty Monomer or Solvent for Electrophotographic Toner Manufacturing

Ethyl 2,2-diethylacetoacetate is directly cited as an organic solvent suitable for the production of electrophotographic toner, where its reactivity and specific physical properties (e.g., a reported particle diameter of ~0.1 µm in the liquid state) are leveraged . Its higher boiling point (213.5 °C at 760 mmHg) compared to alternatives like EAA or MAA makes it compatible with the thermal fixing processes in toner manufacturing without premature volatilization, which could compromise toner composition and performance . This is a key application where simpler acetoacetates are not documented for use.

High-Boiling Solvent or Reagent in High-Temperature Organic Synthesis

For chemical reactions requiring temperatures above 180 °C, ethyl 2,2-diethylacetoacetate is a superior choice over its volatile analogs. Its boiling point of 213.5 °C and low vapor pressure (0.164 mmHg at 25 °C) allow it to function effectively as a high-boiling solvent or stable reagent in reactions like transesterifications, condensations, or specialized alkylations, where ethyl acetoacetate (bp 180.8 °C) would be at reflux or lost to evaporation . This reduces the need for pressure-rated vessels and simplifies reaction setup for many high-temperature transformations.

Building Block for the Synthesis of α,α-Disubstituted β-Keto Ester Derivatives

The α,α-diethyl substitution pattern makes ethyl 2,2-diethylacetoacetate an ideal starting material for the synthesis of molecules requiring a quaternary carbon center . Its steric bulk can be exploited to control regioselectivity in subsequent reactions, such as alkylations or acylations, preventing unwanted side reactions at the α-position that are common with unsubstituted acetoacetates like ethyl acetoacetate. This enables the efficient construction of more complex, sterically demanding molecular scaffolds for pharmaceutical or agrochemical intermediates .

Analytical Standard and Quality Control Reference Material

Given the availability of comprehensive reference spectra (NMR, FTIR, MS) and a validated HPLC method, ethyl 2,2-diethylacetoacetate is well-suited as an analytical standard or quality control reference [1][2]. Laboratories can use this well-characterized compound to calibrate instruments, validate analytical methods, or serve as a reference standard for the quantification of related compounds in complex mixtures, ensuring data integrity and method reliability.

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